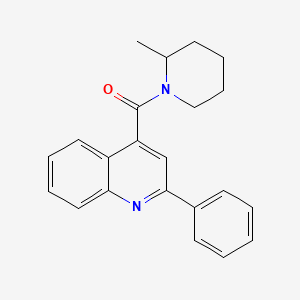
(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone is a complex organic compound with the molecular formula C21H22N2 It is known for its unique structure, which combines a piperidine ring with a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone typically involves the reaction of 2-phenylquinoline with 2-methylpiperidine under specific conditions. One common method includes the use of a suitable solvent, such as dichloromethane, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and physical properties. These derivatives are often studied for their potential biological activities and industrial applications.
科学的研究の応用
(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline
- 4-(2-Methylpiperidin-1-yl)-2-phenylquinazoline
Uniqueness
(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone stands out due to its unique combination of a piperidine ring and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it often exhibits enhanced biological activity and stability, which are crucial for its potential therapeutic and industrial uses .
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-9-7-8-14-24(16)22(25)19-15-21(17-10-3-2-4-11-17)23-20-13-6-5-12-18(19)20/h2-6,10-13,15-16H,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAQHSCSLMQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B4907219.png)
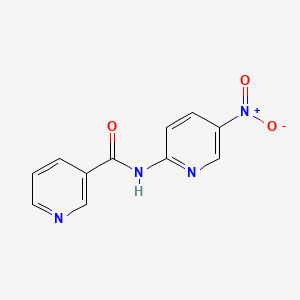
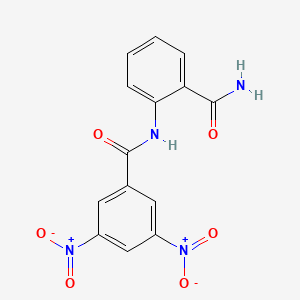
![6-(2-hydroxynaphthalen-1-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B4907240.png)
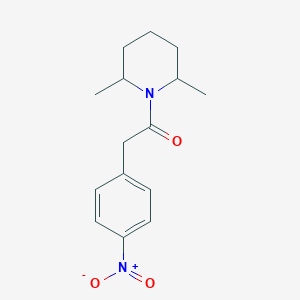
![N-cyclohexyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4907264.png)
![2-[4-(2,5-Dichlorophenoxy)butylamino]ethanol](/img/structure/B4907270.png)
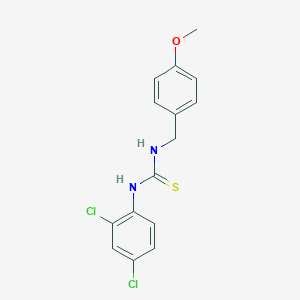


![[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 3-fluorobenzoate](/img/structure/B4907290.png)
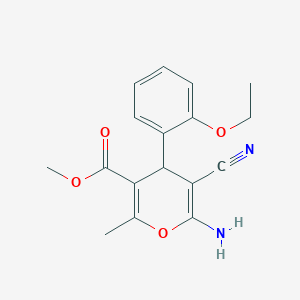
![1-[(acetylamino)(4-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4907305.png)
![N-[[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methyl]-2-[4-(dimethylamino)-6-oxopyridazin-1-yl]acetamide](/img/structure/B4907314.png)
